
1-(P-tolyl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(P-tolyl)pent-4-en-1-ol is an organic compound characterized by the presence of a p-tolyl group attached to a pent-4-en-1-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(P-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the addition of p-tolylmagnesium bromide to 4-pentenal, followed by hydrolysis to yield the desired alcohol. Another method includes the use of p-tolylacetylene in a palladium-catalyzed coupling reaction with 4-pentenal, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(P-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to yield the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
- p-Tolylpent-4-en-1-one or p-tolylpent-4-enal.
Reduction: 1-(P-tolyl)pentan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(P-tolyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(P-tolyl)pent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the p-tolyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol
- 4-Penten-1-ol
- p-Tolylacetylene
Uniqueness
1-(P-tolyl)pent-4-en-1-ol is unique due to the presence of both a p-tolyl group and a pent-4-en-1-ol chain, which imparts distinct chemical properties and reactivity. Its structural features allow for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-(4-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9,12-13H,1,4-5H2,2H3 |
InChI-Schlüssel |
YEPHMNQDHBUULF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
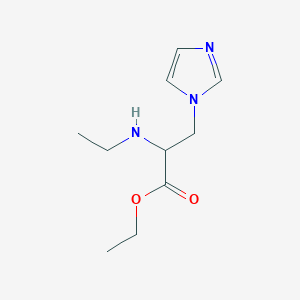
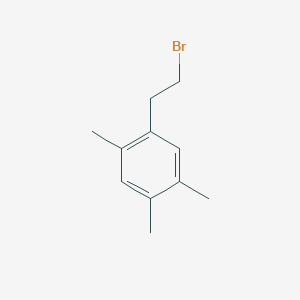
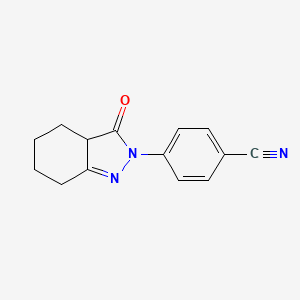
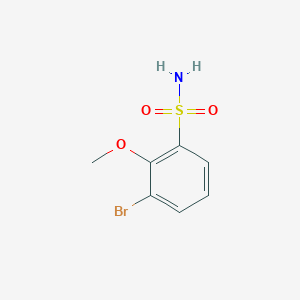
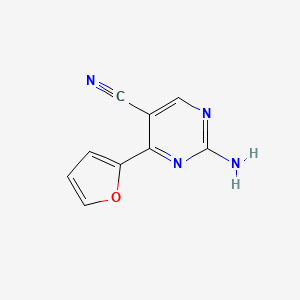
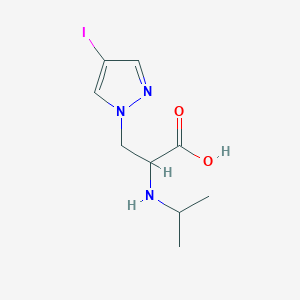
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
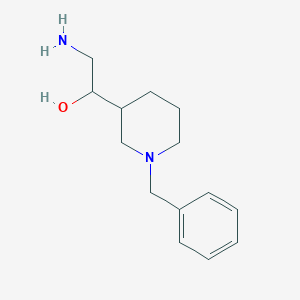

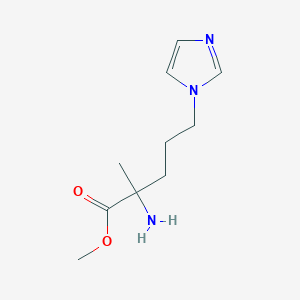
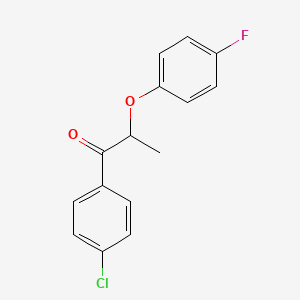

![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
